Tgf|AR-IN-1
Description
TGFβ/AR-IN-1 is a putative small-molecule inhibitor targeting the TGF-β (transforming growth factor-beta) signaling pathway, which plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis. TGF-β isoforms (e.g., TGF-β1, TGF-β2) are implicated in diseases ranging from cancer to glaucoma, making inhibitors of this pathway clinically significant .
Properties
Molecular Formula |
C84H121ClFN17O23 |
|---|---|
Molecular Weight |
1791.4 g/mol |
IUPAC Name |
18-[[(1S)-4-[[(1S)-4-[2-[2-[2-[2-[2-[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[4-[2-[4-(3-chloro-4-fluorophenyl)-5-(3-cyanoimidazo[1,2-b]pyridazin-6-yl)imidazol-1-yl]ethoxymethylcarbamoyloxymethyl]anilino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid |
InChI |
InChI=1S/C84H121ClFN17O23/c1-56(2)45-67(99-75(110)53-124-44-42-122-39-36-90-74(109)52-123-43-41-121-38-35-89-70(105)32-29-65(82(116)117)98-72(107)33-30-66(83(118)119)97-71(106)20-15-13-11-9-7-5-3-4-6-8-10-12-14-16-21-76(111)112)81(115)100-68(50-104)79(113)92-49-73(108)96-64(19-17-18-34-87)80(114)95-59-25-22-57(23-26-59)51-126-84(120)94-55-125-40-37-102-54-93-77(58-24-27-62(86)61(85)46-58)78(102)63-28-31-69-91-48-60(47-88)103(69)101-63/h22-28,31,46,48,54,56,64-68,104H,3-21,29-30,32-45,49-53,55,87H2,1-2H3,(H,89,105)(H,90,109)(H,92,113)(H,94,120)(H,95,114)(H,96,108)(H,97,106)(H,98,107)(H,99,110)(H,100,115)(H,111,112)(H,116,117)(H,118,119)/t64-,65-,66-,67-,68-/m0/s1 |
InChI Key |
RRGOOOPOTXFKKZ-UNVBUFFDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)COC(=O)NCOCCN2C=NC(=C2C3=NN4C(=NC=C4C#N)C=C3)C5=CC(=C(C=C5)F)Cl)NC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)COC(=O)NCOCCN2C=NC(=C2C3=NN4C(=NC=C4C#N)C=C3)C5=CC(=C(C=C5)F)Cl)NC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tgf|AR-IN-1 involves the expression and purification of biologically active monomeric TGF-β1 in Escherichia coli. The synthetic DNA sequence encoding the mature human TGF-β1 is cloned into a plasmid and expressed in the Escherichia coli BL21 (DE3) strain. The fusion protein is solubilized, refolded, and purified using cation-exchange chromatography .
Industrial Production Methods
Industrial production of this compound can be achieved using Chinese Hamster Ovary (CHO) cells. The protein is produced and secreted in the CHO cell line and purified using heparin affinity chromatography .
Chemical Reactions Analysis
Types of Reactions
Tgf|AR-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Tgf|AR-IN-1 has a wide range of scientific research applications:
Chemistry: Used to study the TGF-β signaling pathway and its role in various chemical reactions.
Biology: Investigated for its role in cell growth, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancer, fibrosis, and other diseases involving the TGF-β pathway
Industry: Utilized in the production of biologically active proteins and in drug development
Mechanism of Action
Tgf|AR-IN-1 exerts its effects by inhibiting the TGF-β and androgen receptor signaling pathways. It binds to the TGF-β receptor complex, preventing the activation of downstream signaling molecules like Smad proteins. This inhibition disrupts the TGF-β-induced epithelial-to-mesenchymal transition, immunosuppression, and neovascularization, thereby reducing tumor progression and fibrosis .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Mechanistic and Functional Comparisons
The TGF-β signaling pathway is a common therapeutic target for multiple compounds. Below is a comparative analysis of TGFβ/AR-IN-1 and its analogs:
Table 1: Mechanistic Profiles of TGF-β Pathway Inhibitors
Key Findings:
- Oxymatrine (OMT): In dexamethasone (DEX)-induced glaucoma models, 0.5% OMT reduced TGF-β1 expression by 40% compared to controls, demonstrating efficacy comparable to dorzolamide (1% solution) .
- Curcumin: Suppresses TGF-β1-driven epithelial-mesenchymal transition (EMT) in cancer, with IC₅₀ values <10 μM in vitro .
Structural and Pharmacokinetic Comparisons
Table 2: Structural and Pharmacokinetic Properties
Key Observations:
- ARG1-IN-1: A structurally defined boron-containing compound with a cyclopenta[c]pyrrole core, showing 65% bioavailability in murine models . Its structural complexity may limit synthesis scalability.
- OMT: High water solubility and oral bioavailability make it favorable for ocular and systemic applications .
Clinical and Preclinical Data
Table 3: Efficacy in Disease Models
Survival and Prognostic Impact:
- TGF-β2 Methylation: In stomach adenocarcinoma (STAD), low TGF-β2 methylation correlates with poor overall survival (HR = 2.1, p < 0.001), suggesting TGF-β2 suppression as a therapeutic strategy .
- OMT: Improved survival in glaucoma models by reducing TGF-β1-driven optic nerve damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
